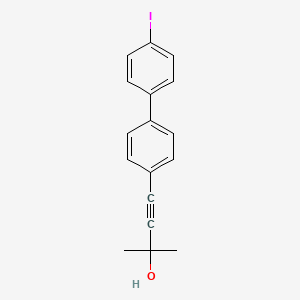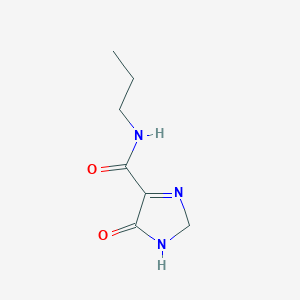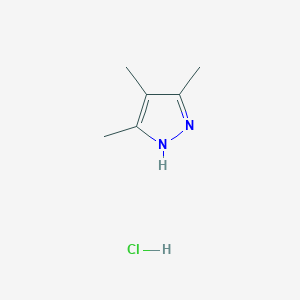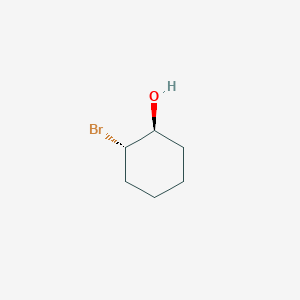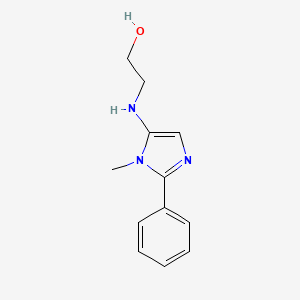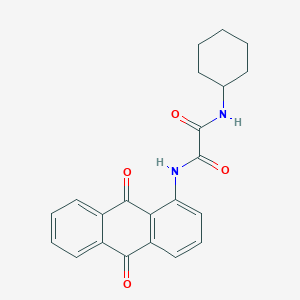
N-(1-Anthraquinonyl)-N'-cyclohexyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Anthraquinonyl)-N’-cyclohexyloxamide: is an organic compound that features an anthraquinone moiety linked to a cyclohexyloxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Anthraquinonyl)-N’-cyclohexyloxamide typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone and cyclohexyloxamide as the primary starting materials.
Condensation Reaction: The anthraquinone is reacted with cyclohexyloxamide under specific conditions to form the desired compound. This reaction often requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(1-Anthraquinonyl)-N’-cyclohexyloxamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Anthraquinonyl)-N’-cyclohexyloxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone group to anthracene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the anthraquinone ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-(1-Anthraquinonyl)-N’-cyclohexyloxamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate enzyme activities or as a fluorescent marker due to the anthraquinone moiety.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit biological activities such as anticancer or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, N-(1-Anthraquinonyl)-N’-cyclohexyloxamide is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism by which N-(1-Anthraquinonyl)-N’-cyclohexyloxamide exerts its effects depends on its interaction with molecular targets. The anthraquinone moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Anthraquinonyl)glycine
- N-(2-R-1-anthraquinonyl)ureas
- N-Anthraquinonyl-1-anthranilic acid
Uniqueness
N-(1-Anthraquinonyl)-N’-cyclohexyloxamide is unique due to the presence of both the anthraquinone and cyclohexyloxamide groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds.
Properties
CAS No. |
92573-29-0 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-cyclohexyl-N'-(9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C22H20N2O4/c25-19-14-9-4-5-10-15(14)20(26)18-16(19)11-6-12-17(18)24-22(28)21(27)23-13-7-2-1-3-8-13/h4-6,9-13H,1-3,7-8H2,(H,23,27)(H,24,28) |
InChI Key |
YJXASEUBFNSRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)
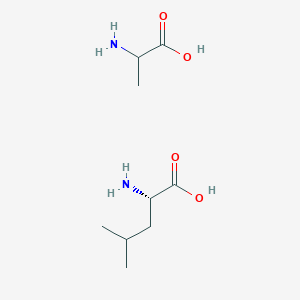
![4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol](/img/structure/B12816993.png)

